
tert-Butyl (S)-5-(2-amino-3-methoxy-3-oxopropyl)-1H-indole-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (S)-5-(2-amino-3-methoxy-3-oxopropyl)-1H-indole-1-carboxylate is a chemical compound with the molecular formula C17H22N2O4 and a molecular weight of 318.37 g/mol . . This compound is a derivative of tryptophan, an essential amino acid, and is used in various chemical and biological research applications.
Méthodes De Préparation
The synthesis of tert-Butyl (S)-5-(2-amino-3-methoxy-3-oxopropyl)-1H-indole-1-carboxylate typically involves the protection of the amino group of L-tryptophan followed by esterification. One common method includes the following steps :
Protection of the amino group: The amino group of L-tryptophan is protected using tert-butoxycarbonyl (Boc) to form Boc-L-tryptophan.
Esterification: The carboxyl group of Boc-L-tryptophan is esterified using methanol and a suitable catalyst to form Boc-L-tryptophan methyl ester.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to increase yield and efficiency .
Analyse Des Réactions Chimiques
tert-Butyl (S)-5-(2-amino-3-methoxy-3-oxopropyl)-1H-indole-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the indole ring or the ester group.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions . Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
tert-Butyl (S)-5-(2-amino-3-methoxy-3-oxopropyl)-1H-indole-1-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and natural product analogs.
Biology: The compound is used in studies involving protein synthesis and modification, as it can be incorporated into peptides and proteins.
Medicine: Research involving this compound includes the development of new drugs and therapeutic agents, particularly those targeting neurological and psychiatric disorders.
Mécanisme D'action
The mechanism of action of tert-Butyl (S)-5-(2-amino-3-methoxy-3-oxopropyl)-1H-indole-1-carboxylate involves its interaction with specific molecular targets and pathways. As a derivative of tryptophan, it can be incorporated into proteins and peptides, affecting their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar compounds to tert-Butyl (S)-5-(2-amino-3-methoxy-3-oxopropyl)-1H-indole-1-carboxylate include other tryptophan derivatives such as:
- tert-Butyl 3-[(2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-methoxy-3-oxopropyl]indole-1-carboxylate
- 1-Boc-D-tryptophan methyl ester
These compounds share structural similarities but differ in specific functional groups and stereochemistry, which can influence their chemical reactivity and biological activity . The uniqueness of this compound lies in its specific configuration and functional groups, making it valuable for targeted research applications.
Propriétés
Formule moléculaire |
C17H22N2O4 |
|---|---|
Poids moléculaire |
318.4 g/mol |
Nom IUPAC |
tert-butyl 5-[(2S)-2-amino-3-methoxy-3-oxopropyl]indole-1-carboxylate |
InChI |
InChI=1S/C17H22N2O4/c1-17(2,3)23-16(21)19-8-7-12-9-11(5-6-14(12)19)10-13(18)15(20)22-4/h5-9,13H,10,18H2,1-4H3/t13-/m0/s1 |
Clé InChI |
KKNQVUALKZTQIP-ZDUSSCGKSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1C=CC2=C1C=CC(=C2)C[C@@H](C(=O)OC)N |
SMILES canonique |
CC(C)(C)OC(=O)N1C=CC2=C1C=CC(=C2)CC(C(=O)OC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


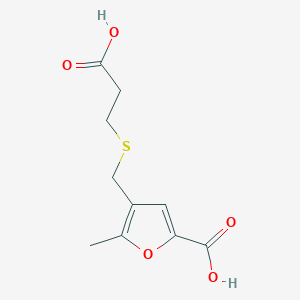
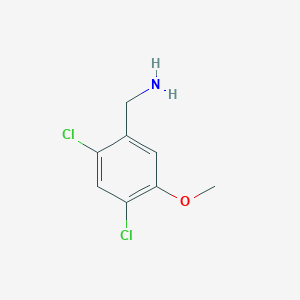
![(3-Iodo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanol](/img/structure/B12990007.png)
![5-Oxo-5H-thiazolo[3,2-a]pyridine-7-carboxylic acid](/img/structure/B12990010.png)
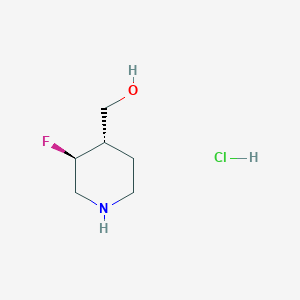
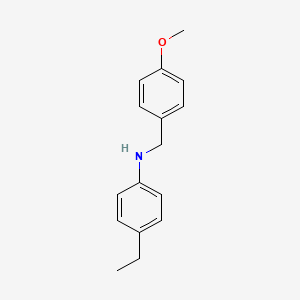
![5-Benzyl 1-(tert-butyl) (2R,3aS,7aR)-2-(hydroxymethyl)hexahydro-1H-pyrrolo[3,2-c]pyridine-1,5(4H)-dicarboxylate](/img/structure/B12990035.png)
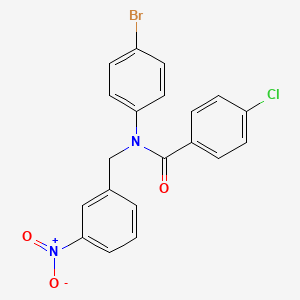
![Methyl 5-fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-6-carboxylate](/img/structure/B12990054.png)
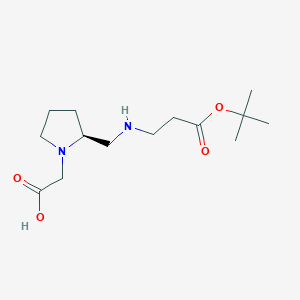
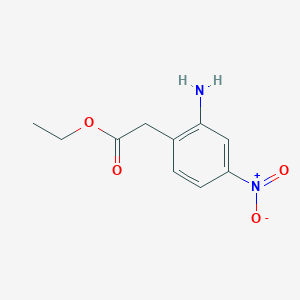
![2-Methylbenzo[b]thiophene 1-oxide](/img/structure/B12990076.png)
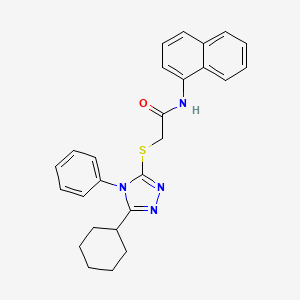
![(2R,3AR,6aS)-1-(tert-butoxycarbonyl)hexahydro-1H-furo[3,4-b]pyrrole-2-carboxylic acid](/img/structure/B12990082.png)
